![molecular formula C12H13NO2 B13629041 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)bicyclo[211]hexane-2-carboxylic acid is a compound that features a unique bicyclic structure combined with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This method can be further optimized by using specific photochemical conditions and catalysts to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the photochemical synthesis process. This would include optimizing reaction conditions, such as light intensity, temperature, and reaction time, to ensure consistent and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and rigidity
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or activating specific pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic structure but may have different substituents, affecting their chemical properties and applications.
Pyridine derivatives: Compounds with a pyridine ring but different additional structures, leading to varied biological activities and uses.
Uniqueness
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a pyridine ring. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-pyridin-3-ylbicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-4-8-5-12(10,6-8)9-2-1-3-13-7-9/h1-3,7-8,10H,4-6H2,(H,14,15) |
Clave InChI |
OKXDQBSIWRJHAY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C2)(C1C(=O)O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


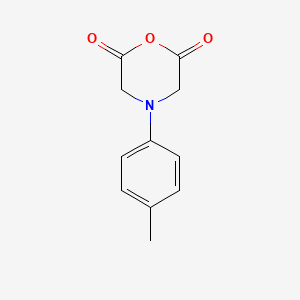
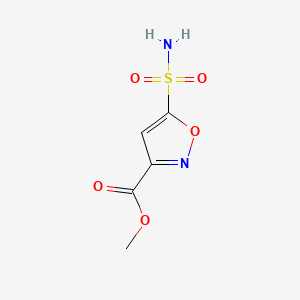
![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
![3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13629000.png)
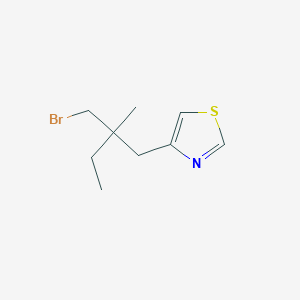
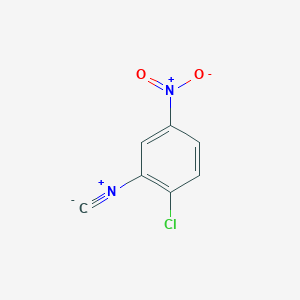
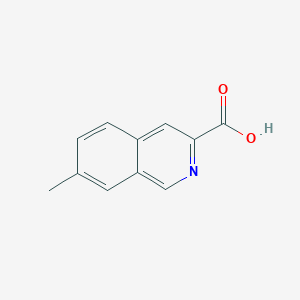

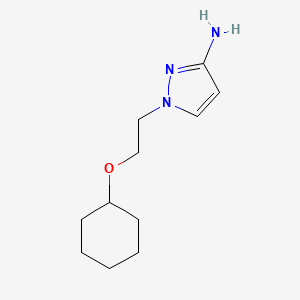
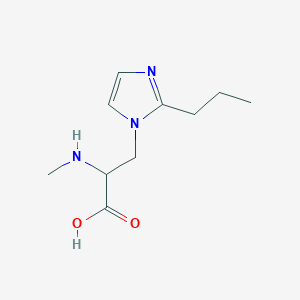
![2-Fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B13629037.png)
![1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)


